molecular formula C34H31N5O2 B14098519 9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14098519
M. Wt: 541.6 g/mol
InChI Key: BSLGOVQKGKFOLJ-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the naphthylmethyl and benzylphenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, Grignard reagents, and catalytic hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione stands out due to its unique combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H31N5O2

Molecular Weight

541.6 g/mol

IUPAC Name

9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C34H31N5O2/c1-23-20-37(28-17-15-25(16-18-28)19-24-9-4-3-5-10-24)33-35-31-30(38(33)21-23)32(40)39(34(41)36(31)2)22-27-13-8-12-26-11-6-7-14-29(26)27/h3-18,23H,19-22H2,1-2H3

InChI Key

BSLGOVQKGKFOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)CC7=CC=CC=C7

Origin of Product

United States

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